molecular formula C21H32Cl3N5O2 B056452 UNII-KVX80E0D8J CAS No. 121264-02-6

UNII-KVX80E0D8J

Cat. No.: B056452
CAS No.: 121264-02-6
M. Wt: 492.9 g/mol
InChI Key: GZYRDLQDXVNZIO-UHFFFAOYSA-N
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Description

2-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperazine ring, and a dimethylpyrimidine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene dibromide to form 1-(2-methoxyphenyl)piperazine.

    Pyrimidine Core Construction: The next step involves the synthesis of the pyrimidine core. This can be achieved by reacting acetylacetone with urea under acidic conditions to form 4,6-dimethylpyrimidine-2,5-dione.

    Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the pyrimidine core. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2-(2-(4-(2-Hydroxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine.

    Reduction: Formation of 2-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino-5-(1-hydroxyethyl)-4,6-dimethylpyrimidine.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The pyrimidine core may participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-(2-Hydroxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine
  • 2-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino-5-(1-hydroxyethyl)-4,6-dimethylpyrimidine

Uniqueness

2-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, piperazine ring, and dimethylpyrimidine core allows for a wide range of interactions and reactions, making it a versatile compound in various fields of research.

Properties

CAS No.

121264-02-6

Molecular Formula

C21H32Cl3N5O2

Molecular Weight

492.9 g/mol

IUPAC Name

1-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylamino]-4,6-dimethylpyrimidin-5-yl]ethanone;trihydrochloride

InChI

InChI=1S/C21H29N5O2.3ClH/c1-15-20(17(3)27)16(2)24-21(23-15)22-9-10-25-11-13-26(14-12-25)18-7-5-6-8-19(18)28-4;;;/h5-8H,9-14H2,1-4H3,(H,22,23,24);3*1H

InChI Key

GZYRDLQDXVNZIO-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=N1)NCCN2CCN(CC2)C3=CC=CC=C3OC)C)C(=O)C.Cl.Cl.Cl

Canonical SMILES

CC1=C(C(=NC(=N1)NCCN2CCN(CC2)C3=CC=CC=C3OC)C)C(=O)C.Cl.Cl.Cl

Synonyms

2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine
SHI 437
SHI-437
SHI437

Origin of Product

United States

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